(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile is a complex organic compound characterized by its unique pyrazino[1,2-a]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with phenylacetonitrile under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products
Scientific Research Applications
(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-pyrazino[1,2-a]pyrimidine: Shares the core structure but lacks the acetonitrile group.
4H-Pyrazino[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the pyrazino[1,2-a]pyrimidine core.
Uniqueness
(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile is unique due to its specific structural configuration and the presence of the acetonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
Molecular Formula |
C15H10N4 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
(2Z)-2-(2-phenylpyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C15H10N4/c16-7-6-13-10-14(12-4-2-1-3-5-12)18-15-11-17-8-9-19(13)15/h1-6,8-11H/b13-6- |
InChI Key |
WTNWFNROTDRXAF-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C#N)/N3C=CN=CC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC#N)N3C=CN=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.